molecular formula C5H4BrN3O2 B103754 2-Amino-3-bromo-5-nitropyridine CAS No. 15862-31-4

2-Amino-3-bromo-5-nitropyridine

Cat. No. B103754
CAS RN: 15862-31-4
M. Wt: 218.01 g/mol
InChI Key: OFXNHXMPRZDIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102672B2

Procedure details

To a solution of 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol) in acetic acid (200 mL) at 10° C. was added Br2 (38 g, 0.24 mol) dropwise. After addition, the mixture was stirred at 20° C. for 30 min. The solid was filtered and then dissolved in ethyl acetate (200 mL). The mixture was basified to pH 8-9 with saturated aqueous NaHCO3. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated under vacuum to afford 3-bromo-5-nitropyridin-2-amine (14.8 g, 32%). 1H-NMR (CDCl3, 400 MHz) δ 8.94 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 5.67 (brs, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2].[Br:11]Br>C(O)(=O)C>[Br:11][C:6]1[C:7]([NH2:10])=[N:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N
Name
Quantity
38 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.